6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide
Description
Significance of the Pyrazine (B50134) Scaffold in Medicinal Chemistry Research
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is considered a "privileged scaffold" in medicinal chemistry. nih.gov This designation stems from its recurring presence in molecules with a wide array of biological activities. mdpi.comnih.gov The unique electronic properties and structural features of the pyrazine nucleus allow it to interact with various biological targets, making it a versatile building block in drug design. researchgate.net
Pyrazine derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antibacterial, anti-inflammatory, and antipyretic activities. nih.gov The significance of this scaffold is underscored by its presence in several drugs approved by the U.S. Food and Drug Administration (FDA), such as the anti-tuberculosis agent pyrazinamide (B1679903), the diuretic amiloride, and the anticancer drug bortezomib. mdpi.com The inherent stability and synthetic tractability of the pyrazine ring further enhance its appeal to medicinal chemists, facilitating the creation of diverse molecular libraries for biological screening.
Historical Context of Pyrazinamide Analogues in Antitubercular Research
The story of pyrazinamide (PZA) is a notable chapter in the history of antitubercular therapy. nih.gov First synthesized in 1936, its potent activity against Mycobacterium tuberculosis was not recognized until 1952. nih.govwikipedia.org This discovery was serendipitous, stemming from research into nicotinamide and its analogues. nih.gov PZA's unique ability to target semi-dormant mycobacteria in acidic environments made it a cornerstone of modern multi-drug tuberculosis treatment, significantly shortening the duration of therapy. nih.govnih.gov
However, the emergence of drug-resistant strains of M. tuberculosis has necessitated ongoing research into new therapeutic agents. ijpsjournal.com This has led to a resurgence of interest in pyrazinamide analogues. Researchers have been actively modifying the core pyrazinamide structure to develop new compounds with enhanced efficacy, improved pharmacokinetic profiles, and activity against PZA-resistant strains. ijpsjournal.com These efforts have explored various substitutions on the pyrazine ring and the carboxamide side chain, leading to the synthesis and evaluation of numerous novel derivatives. rsc.org
Overview of Pyrazine-2-carboxamide Derivatives as Research Targets
Building on the foundation laid by pyrazinamide, the broader class of pyrazine-2-carboxamide derivatives has become a significant focus of contemporary research. researchgate.net Scientists have systematically synthesized and evaluated a multitude of these compounds for a range of biological activities beyond tuberculosis. researchgate.netnih.gov These investigations have revealed that pyrazine-2-carboxamide derivatives possess potential as antifungal, photosynthesis-inhibiting, and even anticancer agents. nih.govnih.gov
The synthesis of these derivatives often involves the condensation of a substituted pyrazine-2-carboxylic acid chloride with a variety of amines, allowing for the systematic exploration of structure-activity relationships (SAR). nih.govnih.gov This modular synthetic approach enables researchers to fine-tune the physicochemical properties of the molecules, such as lipophilicity, to optimize their biological activity. The compound 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide is a specific example of such a derivative that has been investigated for its antimycobacterial properties. nih.gov
A study involving the synthesis of a series of chlorinated N-phenylpyrazine-2-carboxamides evaluated their antimycobacterial and antifungal activities. nih.gov In this research, this compound was specifically noted for its activity against Mycobacterium tuberculosis strain H37Rv. nih.gov
Table 1: Biological Activity of this compound
| Compound Name | Target Organism | Activity |
| This compound | Mycobacterium tuberculosis H37Rv | 65% inhibition at 6.25 µg/mL nih.gov |
The continued exploration of pyrazine-2-carboxamide derivatives holds promise for the discovery of new lead compounds for various diseases. The versatility of the pyrazine scaffold, combined with the extensive body of research on its derivatives, ensures that this class of compounds will remain an important area of investigation in medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O/c12-7-1-3-8(4-2-7)15-11(17)9-5-14-6-10(13)16-9/h1-6H,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCSJZCFAYKSBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CN=CC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 6 Chloro N 4 Chlorophenyl Pyrazine 2 Carboxamide and Its Analogues
Strategies for Pyrazine-2-Carboxamide Synthesis
The core structure of pyrazine-2-carboxamides is typically assembled through the formation of an amide bond between a pyrazine-2-carboxylic acid derivative and an appropriate amine. Various synthetic strategies have been developed to achieve this, with a focus on efficiency and the ability to introduce diverse substituents for structure-activity relationship (SAR) studies.
Condensation reactions are the most common and direct methods for the synthesis of pyrazine-2-carboxamide derivatives. These reactions typically involve the coupling of an activated pyrazine-2-carboxylic acid with an aniline (B41778) or another amine.
A prevalent and effective method for the synthesis of 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide and its analogues is the condensation of a pyrazine-2-carboxylic acid chloride with a substituted aniline. nih.govresearchgate.net This reaction proceeds through a nucleophilic acyl substitution mechanism.
The synthesis of this compound involves a two-step process:
Formation of the Acid Chloride: 6-Chloropyrazine-2-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the more reactive 6-chloropyrazine-2-carbonyl chloride. mdpi.comresearchgate.net The excess chlorinating agent is typically removed under vacuum.
Amide Bond Formation: The resulting acid chloride is then reacted with 4-chloroaniline (B138754) in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a nucleophile to form the amide bond and neutralize the hydrochloric acid byproduct. mdpi.comnih.gov The crude product is often purified by recrystallization.
This synthetic approach is highly versatile, allowing for the preparation of a wide range of derivatives by varying the substituents on both the pyrazine-2-carboxylic acid and the aniline. nih.govnih.gov For instance, a series of sixteen pyrazinamide (B1679903) analogues with a -CONH- linker connecting the pyrazine (B50134) and benzene (B151609) rings were synthesized using this condensation method with various ring-substituted anilines. nih.govresearchgate.net
| Starting Pyrazine-2-carboxylic Acid | Amine | Resulting Product |
| 6-Chloropyrazine-2-carboxylic acid | 4-Chloroaniline | This compound |
| Pyrazine-2-carboxylic acid | Substituted Anilines | N-Arylpyrazine-2-carboxamides |
| 5-tert-Butylpyrazine-2-carboxylic acid | Substituted Anilines | 5-tert-Butyl-N-arylpyrazine-2-carboxamides |
| 6-Chloro-5-tert-butylpyrazine-2-carboxylic acid | Substituted Anilines | 6-Chloro-5-tert-butyl-N-arylpyrazine-2-carboxamides |
To improve reaction efficiency, microwave-assisted synthesis has been employed for the preparation of pyrazine-2-carboxamide derivatives. sciforum.net Microwave irradiation can significantly reduce reaction times, increase yields, and in some cases, lead to cleaner reactions with fewer byproducts compared to conventional heating methods. sciforum.netresearchgate.net
The aminodehalogenation reactions, a key step in the synthesis of some pyrazine derivatives, have been successfully carried out in a microwave reactor, leading to better yields and shorter reaction times. sciforum.net For example, the synthesis of N-substituted 3-aminopyrazine-2-carboxamides was effectively achieved using microwave-assisted aminodehalogenation. sciforum.net While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the provided sources, the general success of this technique for similar compounds suggests its applicability. This method is particularly valuable for the rapid generation of libraries of compounds for biological screening. researchgate.net
| Method | Typical Reaction Time | Advantages |
| Conventional Heating | Several hours to overnight | Simple setup |
| Microwave Irradiation | Minutes to a few hours | Reduced reaction time, increased yields, cleaner reactions |
Modification of the pyrazine ring is a key strategy for modulating the physicochemical and biological properties of pyrazine-2-carboxamides. nih.gov Introducing different substituents at various positions on the pyrazine ring can influence factors such as lipophilicity, electronic properties, and steric hindrance, which in turn can affect biological activity. nih.govnih.gov
Common modifications to the pyrazine moiety include:
Substitution at the 5- and 6-positions: The introduction of various groups at these positions has been extensively explored. For example, the synthesis of analogues with a tert-butyl group at the 5-position or a chlorine atom at the 6-position has been reported. nih.govnih.gov The presence of a chlorine atom at the C-6 position, as in the target compound, has been shown to have a positive effect on antimycobacterial activity. nih.gov
Introduction of Alkyl Groups: Alkylation of the pyrazine ring can increase the lipophilicity of the molecule. mdpi.com
Amination: The introduction of amino groups can alter the hydrogen bonding capacity and basicity of the molecule.
These modifications are typically achieved by starting with appropriately substituted pyrazine-2-carboxylic acids. nih.govnih.gov
Strategies for modifying the N-phenyl carboxamide moiety include:
Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine, iodine) at different positions on the phenyl ring is a common strategy. nih.govmdpi.com For instance, the target compound features a chlorine atom at the 4-position of the phenyl ring. The presence of a chlorine atom on the benzene ring, particularly at the 4-position, has been noted for its positive effect on biological activity. nih.gov
Alkylation and Alkoxylation: The addition of alkyl or alkoxy groups can alter the lipophilicity and steric profile of the molecule. nih.gov
Introduction of Electron-Withdrawing or Electron-Donating Groups: The electronic properties of the phenyl ring can be modulated by introducing groups such as trifluoromethyl (-CF₃) or methoxy (B1213986) (-OCH₃). nih.govrsc.org
These modifications are achieved by using appropriately substituted anilines in the condensation reaction with the pyrazine-2-carboxylic acid chloride. mdpi.comnih.gov
Condensation Reactions in the Synthesis of Pyrazine-2-Carboxamide Derivatives
Spectroscopic Characterization Techniques for Pyrazinecarboxamides
The structural elucidation of this compound and its analogues relies on a combination of spectroscopic techniques. The most commonly employed methods are Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). mdpi.comasianpubs.orgimist.ma
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. Key vibrational bands for pyrazine-2-carboxamides include the N-H stretching vibration of the amide group (typically around 3300-3500 cm⁻¹), the C=O stretching vibration of the amide carbonyl group (around 1650-1700 cm⁻¹), and C-H and C=C/C=N stretching vibrations of the aromatic rings.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum would be expected to show distinct signals for the protons on the pyrazine ring and the 4-chlorophenyl ring, as well as a signal for the amide N-H proton. The chemical shifts and coupling patterns of these signals are used to confirm the structure.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound would show distinct signals for each unique carbon atom, including the carbonyl carbon of the amide group and the carbons of the pyrazine and 4-chlorophenyl rings.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
The combination of these techniques allows for the unambiguous confirmation of the chemical structure of newly synthesized pyrazine-2-carboxamide derivatives. imist.mamdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
For the analogue, 6-Chloro-N-(2,6-dichlorophenyl)pyrazine-2-carboxamide , the proton (¹H) NMR spectrum shows characteristic signals for the pyrazine and phenyl rings. researchgate.net A broad singlet for the amide proton (NH) is observed at approximately 9.41 ppm. researchgate.net The protons on the pyrazine ring appear as singlets at 9.38 ppm (H3) and 8.83 ppm (H5). researchgate.net The aromatic protons of the dichlorophenyl ring appear as a multiplet in the range of 7.12-7.52 ppm. researchgate.net
The carbon-13 (¹³C) NMR spectrum for this analogue further corroborates its structure, with signals observed at 159.3, 147.8, 147.4, 143.2, 142.1, 136.1, 132.9, 130.7, 130.6, 128.3, and 121.5 ppm. researchgate.net
¹H-NMR Spectral Data for 6-Chloro-N-(2,6-dichlorophenyl)pyrazine-2-carboxamide researchgate.net
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 9.41 | bs | 1H | NH |
| 9.38 | s | 1H | H3 (pyrazine) |
| 8.83 | s | 1H | H5 (pyrazine) |
| 7.12-7.52 | m | 3H | H3', H4', H5' (dichlorophenyl) |
¹³C-NMR Spectral Data for 6-Chloro-N-(2,6-dichlorophenyl)pyrazine-2-carboxamide researchgate.net
| Chemical Shift (δ, ppm) |
| 159.3 |
| 147.8 |
| 147.4 |
| 143.2 |
| 142.1 |
| 136.1 |
| 132.9 |
| 130.7 |
| 130.6 |
| 128.3 |
| 121.5 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. In the case of 6-Chloro-N-(aryl)pyrazine-2-carboxamides, the IR spectra typically show characteristic absorption bands for the N-H and carbonyl (C=O) stretching vibrations.
For 6-Chloro-N-(2,6-dichlorophenyl)pyrazine-2-carboxamide , the IR spectrum displays a distinct N-H stretching band at 3370 cm⁻¹ and a strong carbonyl stretching band at 1690 cm⁻¹. researchgate.net Similarly, the analogue 6-Chloro-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide exhibits an N-H stretching vibration at 3343 cm⁻¹ and a C=O stretching vibration at 1690 cm⁻¹. rsc.org These values are indicative of the amide functional group within these molecules.
Characteristic IR Absorption Bands for Analogues of this compound
| Compound | ν(N-H) (cm⁻¹) | ν(C=O) (cm⁻¹) | Reference |
| 6-Chloro-N-(2,6-dichlorophenyl)pyrazine-2-carboxamide | 3370 | 1690 | researchgate.net |
| 6-Chloro-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | 3343 | 1690 | rsc.org |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. While specific mass spectrometry data for this compound was not detailed in the provided search results, this technique is routinely used in the characterization of such novel compounds to confirm their identity. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.
Structure Activity Relationship Sar Studies of 6 Chloro N 4 Chlorophenyl Pyrazine 2 Carboxamide and Analogues
Influence of Substituent Position and Nature on Biological Activity
The position and nature of substituents on the pyrazine (B50134) and aniline (B41778) moieties of pyrazine-2-carboxamide analogues play a critical role in determining their biological activity. Studies have shown that substitutions on the pyrazine ring, such as alkylation or the introduction of a chlorine atom, can increase antituberculotic and antifungal activity. mdpi.com
For instance, in a series of chlorinated N-phenylpyrazine-2-carboxamides, the presence of a chlorine atom at the C(6) position of the pyrazine ring was found to have a positive effect on antimycobacterial activity. mdpi.com Specifically, 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide demonstrated the highest activity against Mycobacterium tuberculosis H37Rv within one studied series. mdpi.com
On the N-phenyl ring, the position of substituents is also crucial. For example, compounds with a methyl group in the ortho position of the benzene (B151609) ring exhibited lower biological activity compared to other analogues with similar lipophilicity. nih.govresearchgate.net This suggests that steric hindrance at the ortho position may be detrimental to the interaction of the compound with its biological target. nih.govresearchgate.net Conversely, substitutions at the para position of the benzene ring, particularly with a chlorine atom, have been shown to be beneficial for antimycobacterial activity. mdpi.com
The nature of the substituent is equally important. Electron-withdrawing groups, such as chlorine, on both the pyrazine and phenyl rings have been associated with increased biological activity. mdpi.comresearchgate.net The combination of a chlorine atom at the C(6) position of the pyrazine ring and another at the C(4) position of the phenyl ring was found to be particularly effective. mdpi.com
Table 1: Influence of Substituent Position on Antimycobacterial Activity (% Inhibition) of selected 6-chloropyrazine-2-carboxamides against M. tuberculosis H37Rv
| Compound | Substituent on Phenyl Ring | % Inhibition |
| This compound | 4-Cl | 65 |
| 6-Chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | 3,4-diCl | 61 |
Correlation Between Lipophilicity (log P, log k) and Biological Activity
Lipophilicity, often expressed as the logarithm of the partition coefficient (log P) or the logarithm of the capacity factor (log k) from chromatographic measurements, is a key physicochemical parameter that significantly influences the biological activity of pyrazine-2-carboxamide derivatives. mdpi.commdpi.comnih.gov This property affects the absorption, distribution, metabolism, and excretion (ADME) of a compound, as well as its ability to interact with its target site. nih.govmdpi.com
In several series of substituted pyrazine-2-carboxamides, a correlation between lipophilicity and biological activities such as antimycobacterial, antifungal, and photosynthesis-inhibiting effects has been observed. mdpi.comnih.gov For some series of compounds, the biological activity shows a linear increase with increasing lipophilicity. mdpi.com However, this relationship is not always linear, and in some cases, a quasi-parabolic dependence is observed. mdpi.com This indicates that there is an optimal range of lipophilicity for a particular biological activity, beyond which an increase in lipophilicity can lead to a decrease in activity. mdpi.com
For example, in a study of substituted N-phenylpyrazine-2-carboxamides, it was found that while increased hydrophobicity was generally desirable, excessively lipophilic compounds showed a significant decrease in activity. mdpi.com The lipophilicity of the parent compound, pyrazinamide (B1679903), is quite low, and thus, increasing it through the addition of hydrophobic substituents like chlorine and tert-butyl groups has been a common strategy to enhance biological activity. mdpi.com
The method of determining lipophilicity is also important, with experimentally determined values like log k often providing a more accurate representation of a compound's behavior in biological systems compared to calculated log P values. mdpi.com
Table 2: Lipophilicity and Biological Activity of Selected Pyrazine-2-carboxamide Analogues
| Compound | log P (calculated) | log k (experimental) | Antimycobacterial Activity (% Inhibition) |
| 5-tert-butyl-6-chloro-N-(3,5-dibromo-4-hydroxyphenyl)-pyrazine-2-carboxamide | 6.00 | - | 72 |
| 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | 6.85 | - | 72 |
| This compound | - | - | 65 |
Impact of Halogenation Patterns on Activity Profiles
The introduction of halogen atoms, and the specific pattern of this halogenation, on the N-phenyl ring of pyrazine-2-carboxamides has a profound impact on their biological activity profiles. Halogenation can influence the electronic properties, lipophilicity, and metabolic stability of the compounds, thereby modulating their interaction with biological targets. researchgate.netchemrxiv.org
Studies on chlorinated N-phenylpyrazine-2-carboxamides have revealed that the position of the chlorine atoms is a key determinant of antimycobacterial efficacy. mdpi.com For instance, this compound, with a chlorine atom at the para-position of the phenyl ring, exhibited significant activity against Mycobacterium tuberculosis. mdpi.com The presence of a chlorine atom at the C(4) position of the benzene ring is considered to have a positive effect on this activity. mdpi.com
Increasing the number of chlorine substituents on the phenyl ring does not necessarily lead to enhanced activity. For example, 6-chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide showed slightly lower antimycobacterial activity than its mono-chlorinated counterpart. mdpi.com This suggests that a specific substitution pattern is required for optimal activity and that simply increasing the halogenation and, consequently, the lipophilicity, may not be beneficial.
The nature of the halogen atom also plays a role. In some series of pyrazinecarboxamides, bromine-substituted analogues have demonstrated high biological activity. mdpi.com For instance, bromohydroxyphenyl derivatives of substituted pyrazinecarboxylic acids have shown notable activity against Mycobacterium tuberculosis and in the inhibition of oxygen evolution in spinach chloroplasts. mdpi.com
Table 3: Effect of Phenyl Ring Chlorination on Antimycobacterial Activity of 6-chloropyrazine-2-carboxamides
| Compound | Phenyl Ring Substitution | Antimycobacterial Activity (% Inhibition vs. M. tuberculosis H37Rv) |
| This compound | 4-Chloro | 65 |
| 6-Chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | 3,4-Dichloro | 61 |
Effects of Alkyl and Heterocyclic Substitutions on Biological Efficacy
The introduction of alkyl and heterocyclic moieties to the pyrazine-2-carboxamide scaffold is another strategy to modulate biological efficacy. These substitutions can influence the compound's size, shape, lipophilicity, and potential for hydrogen bonding, all of which can affect its interaction with biological targets.
Alkyl substitutions, particularly bulky groups like tert-butyl, on the pyrazine ring have been investigated. mdpi.com The presence of a 5-tert-butyl group in combination with a 6-chloro substituent on the pyrazine ring has been shown to be beneficial for antifungal activity in some cases. mdpi.com For instance, 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide was found to have the highest antifungal effect against Trichophyton mentagrophytes in a particular study. mdpi.com However, the introduction of an alkyl group can sometimes have a negative influence on antimycobacterial activity. mdpi.com
Heterocyclic substitutions on the N-phenyl side of the molecule have also been explored. mdpi.com For example, analogues where the N-phenyl ring is replaced by a substituted aminothiazole have been synthesized and evaluated. mdpi.com In one such series, 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide showed promising antifungal activity. mdpi.com The optimal substitution for this group of compounds was found to be a methyl group on the thiazole (B1198619) ring. mdpi.com
These findings indicate that both alkyl and heterocyclic substitutions can be strategically employed to fine-tune the biological activity profile of pyrazine-2-carboxamide derivatives, although the effects can be complex and dependent on the specific substituent and its position.
Table 4: Biological Activity of Pyrazine-2-carboxamides with Alkyl and Heterocyclic Substitutions
| Compound | Biological Activity |
| 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | Highest antifungal effect against Trichophyton mentagrophytes (MIC = 62.5 μmol/L) |
| 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide | Promising in vitro antifungal activity against Trichophyton mentagrophytes |
Computational and Theoretical Chemistry in Pyrazinecarboxamide Research
Molecular Docking Studies for Target Identification and Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for identifying potential biological targets and understanding the molecular basis of a drug's activity.
For 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide, which has demonstrated notable activity against Mycobacterium tuberculosis strain H37Rv (65% inhibition at a concentration of 6.25 μg/mL), molecular docking can elucidate its mechanism of action. nih.gov While the precise target for this specific compound is a subject of ongoing investigation, studies on analogous pyrazinamide (B1679903) derivatives provide significant clues. The primary mechanisms of pyrazinamide, a cornerstone anti-tuberculosis drug, involve several potential targets:
Disruption of Membrane Energetics : The active form of pyrazinamide, pyrazinoic acid, is known to disrupt membrane potential and inhibit membrane transport functions. nih.govdroracle.ai
Inhibition of Fatty Acid Synthase I (FAS-I) : Pyrazinoic acid has been shown to interfere with FAS-I, an enzyme essential for the synthesis of fatty acids required for bacterial growth. droracle.aidrugbank.com
Inhibition of Trans-translation : Pyrazinoic acid can also bind to the ribosomal protein S1 (RpsA), thereby inhibiting a crucial rescue process for stalled ribosomes known as trans-translation. drugbank.comresearchgate.net
Molecular docking studies on various 6-chloropyrazine-2-carboxamide (B1586017) derivatives have been performed to predict their bioactivity against M. tuberculosis. semanticscholar.org For instance, docking simulations of compounds into the active site of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway, help in predicting binding affinity and interactions. Such studies reveal that the pyrazine (B50134) ring, the carboxamide linker, and substituted phenyl groups can form critical hydrogen bonds and hydrophobic interactions with key amino acid residues within the protein's binding pocket, explaining their inhibitory potential. semanticscholar.orgsemanticscholar.org
The table below illustrates typical interactions that are assessed in docking studies, which would be relevant for understanding how this compound interacts with its mycobacterial target.
| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Residues on Protein Target (e.g., InhA) |
| Hydrogen Bonding | Amide N-H, Carbonyl C=O, Pyrazine N atoms | Tyrosine, Serine, Asparagine |
| Hydrophobic Interactions | Chlorophenyl ring, Pyrazine ring | Leucine, Isoleucine, Valine, Phenylalanine |
| Halogen Bonding | Chlorine atoms | Electron-rich atoms (e.g., backbone carbonyl oxygen) |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and properties of molecules. researchgate.net It is widely applied to pyrazine derivatives to gain a deeper understanding of their physicochemical characteristics. researchgate.netchemrxiv.org
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule by optimizing its geometry to a minimum energy state. This provides precise data on bond lengths, bond angles, and dihedral angles.
Furthermore, DFT can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. researchgate.net By comparing the calculated spectra with experimental data, researchers can confirm the molecular structure and the accuracy of the computational model. For related compounds like 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, DFT calculations have shown excellent agreement between theoretical and observed vibrational frequencies, validating the optimized geometry. researchgate.net
The following table presents a selection of calculated and experimental vibrational frequencies for a similar pyrazinecarboxamide derivative, illustrating the typical assignments made in such analyses.
Table: Selected Vibrational Frequencies for a Related Pyrazinecarboxamide Derivative Data derived from studies on 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide researchgate.net
| Assignment | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |
|---|---|---|---|
| N-H Stretch | 3374 | 3375 | - |
| C-H Aromatic Stretch | 3101 | 3100 | 3101 |
| C=O Stretch | 1690 | 1691 | 1689 |
| C=N Pyrazine Stretch | 1585 | 1586 | 1585 |
| C-Cl Stretch | 682 | 683 | 682 |
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov These orbitals are crucial for determining a molecule's electronic properties and chemical reactivity.
HOMO : Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.
LUMO : Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Energy Gap (ΔE) : The difference in energy between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and can be more easily excited. nih.gov
DFT calculations are used to determine the energies of these orbitals. For pyrazinecarboxamide derivatives, FMO analysis helps in understanding intramolecular charge transfer processes, which are vital for their biological activity and optical properties.
Table: FMO Properties of a Related Pyrazinecarboxamide Derivative Illustrative data based on pyrazine derivative studies researchgate.net
| Parameter | Energy (eV) |
|---|---|
| E (HOMO) | -6.85 |
| E (LUMO) | -2.54 |
| Energy Gap (ΔE) | 4.31 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer between filled (donor) and empty (acceptor) orbitals. chemrxiv.org The stabilization energy (E(2)) associated with these interactions quantifies their strength. Larger E(2) values indicate more significant charge transfer and greater stabilization of the molecule. researchgate.net
Table: Second-Order Perturbation Analysis of a Related Pyrazinecarboxamide Derivative Illustrative NBO analysis based on pyrazine derivative studies researchgate.net
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N(pyrazine) | π* (C-C pyrazine) | 21.5 |
| LP(2) O(carbonyl) | π* (N-C amide) | 28.7 |
| π (C-C phenyl) | π* (C-C phenyl) | 19.8 |
A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the charge distribution across a molecule's surface. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. chemrxiv.org
Red/Yellow Regions : Indicate areas of negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack. In pyrazinecarboxamides, these regions are typically found around the electronegative oxygen atom of the carbonyl group and the nitrogen atoms of the pyrazine ring. researchgate.net
Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. These are often located around the hydrogen atoms, particularly the amide N-H group.
The MEP map for this compound would highlight these reactive sites, providing insight into how it interacts with biological receptors through electrostatic and hydrogen bonding interactions.
Molecules with significant charge transfer characteristics and extended π-conjugated systems can exhibit Non-Linear Optical (NLO) properties, making them candidates for applications in telecommunications, optical computing, and photonics. DFT calculations can predict key NLO parameters, including the total molecular polarizability (α) and the first-order hyperpolarizability (β). nih.gov
The magnitude of the first hyperpolarizability (β) is a primary measure of a molecule's NLO activity. For pyrazine derivatives, the presence of electron-donating and electron-withdrawing groups connected by a π-system can lead to enhanced NLO responses. Computational studies on related pyrazine compounds have been conducted to evaluate their potential as NLO materials. nih.gov For instance, the calculated first hyperpolarizability for a halogen-substituted pyrazinecarboxamide was reported to be significant, suggesting that this class of compounds warrants further investigation for NLO applications. researchgate.net
Molecular Dynamics (MD) Simulations for Compound Behavior Prediction
For instance, in studies of similar pyrazinecarboxamide derivatives, MD simulations have been used to:
Assess the stability of the ligand-protein complex after molecular docking.
Analyze the interaction energy and hydrogen bond formation between the compound and the active site of a target protein.
Predict the conformational changes of the compound and the protein upon binding.
However, without specific studies on this compound, it is not possible to provide detailed research findings or data tables related to its behavior in MD simulations. The application of this technique to the specified compound would be a valuable area for future research to elucidate its dynamic properties and potential interactions at a molecular level.
Future Directions and Research Challenges in Pyrazinecarboxamide Analog Development
Exploration of Novel Substitution Patterns for Enhanced Potency and Selectivity
The biological profile of pyrazinecarboxamide derivatives is highly dependent on the nature and position of substituents on both the pyrazine (B50134) and the N-phenyl rings. Structure-activity relationship (SAR) studies are crucial for guiding the synthesis of new analogs with improved potency and target selectivity.
Research has shown that the presence and position of chlorine atoms significantly influence activity. In a series of chlorinated N-phenylpyrazine-2-carboxamides, 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide was identified as having the highest activity against Mycobacterium tuberculosis H37Rv, showing 65% inhibition at a concentration of 6.25 μg/mL. nih.gov The positive effect of a chlorine atom at the C6 position of the pyrazine ring and the C4 position of the benzene (B151609) ring has been noted for antimycobacterial and photosynthesis-inhibiting activities. nih.gov
Further modifications, such as the introduction of a bulky tert-butyl group at the C5 position of the pyrazine ring, have demonstrated a negative influence on antimycobacterial activity but a positive effect on the inhibition of photosynthetic electron transport (PET) in spinach chloroplasts. nih.gov For instance, 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide was a more effective PET inhibitor than its non-tert-butylated counterpart. nih.gov This highlights the potential to tune the biological activity of these compounds toward different targets by altering substitution patterns.
Future exploration should systematically investigate a wider array of substituents, including electron-donating and electron-withdrawing groups, various halogens, and heterocyclic moieties, at different positions on both rings. The goal is to build comprehensive SAR models that can predict the activity of novel compounds, thereby enhancing potency and minimizing off-target effects. A key challenge lies in balancing desired biological activity with physicochemical properties like solubility and lipophilicity, which are critical for bioavailability. mdpi.com
| Compound Name | Substitution Pattern | Observed Biological Activity | Reference |
|---|---|---|---|
| This compound | Cl at pyrazine C6; Cl at phenyl C4 | Highest activity against M. tuberculosis H37Rv (65% inhibition at 6.25 µg/mL). | researchgate.netnih.gov |
| 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | Cl at pyrazine C6, tert-butyl at C5; Cl at phenyl C3 and C4 | High antifungal effect against Trichophyton mentagrophytes (MIC = 62.5 µmol/L). | researchgate.netnih.gov |
| 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | Cl at pyrazine C6, tert-butyl at C5; Cl at phenyl C4 | Highest PET inhibition in spinach chloroplasts (IC50 = 43.0 µmol/L). | researchgate.netnih.gov |
| 5-tert-butyl-6-chloro-N-(3,5-dibromo-4-hydroxyphenyl)-pyrazine-2-carboxamide | Cl at pyrazine C6, tert-butyl at C5; Br at phenyl C3 and C5, OH at C4 | High activity against M. tuberculosis (72% inhibition). | mdpi.com |
Advanced Mechanistic Elucidation of Biological Targets
While pyrazinamide (B1679903) has been used for decades, its precise mechanism of action has been a subject of ongoing investigation. It is known to be a prodrug that is converted to pyrazinoic acid (POA) by a mycobacterial enzyme. nih.govdrugbank.com POA is believed to disrupt membrane potential and interfere with energy production in M. tuberculosis. drugbank.com More recent studies suggest that pyrazinamide's target is the aspartate decarboxylase (PanD), an essential enzyme in Coenzyme A biosynthesis. nih.govnih.gov
For analogs like this compound, the biological targets are not fully understood. Its activity against M. tuberculosis suggests a potentially similar mechanism to pyrazinamide, but this requires experimental validation. Furthermore, the observed photosynthesis-inhibiting activity in plant chloroplasts points to a completely different target, likely a component of the photosynthetic electron transport chain. nih.gov
A significant research challenge is the identification and validation of the specific molecular targets for these diverse biological effects. Advanced techniques in chemical biology and proteomics, such as thermal proteome profiling and activity-based protein profiling, can be employed to identify the direct binding partners of these compounds within mycobacterial cells or other relevant biological systems. Elucidating these mechanisms is critical for rational drug design and for understanding potential selectivity. For example, some pyrazine derivatives have been investigated for their inhibitory activity against the anti-inflammatory receptor transient receptor potential cation channel. researchgate.net
Investigation of Synergistic Effects with Other Research Compounds
The development of combination therapies is a cornerstone of modern medicine, particularly in treating infectious diseases and cancer to enhance efficacy and combat resistance. The potential for pyrazinecarboxamide analogs to act synergistically with other compounds is a promising area of future research.
For instance, the pyrazinecarboxamide derivative favipiravir (B1662787) has been studied in combination with other agents, where co-administration produced synergistic antiviral effects. mdpi.com Similarly, the antimycobacterial activity of pyrazinamide analogs could be enhanced when used in conjunction with other antitubercular agents that have different mechanisms of action. This could allow for lower concentrations of each compound, potentially reducing off-target effects.
Another approach involves the synthesis of coordination frameworks, where pyrazinamide is complexed with biocompatible metals. nih.gov Such complexes have been shown to exhibit enhanced activity compared to the free antibiotic, suggesting a synergistic effect between the organic ligand and the metal ion. nih.gov Future research should systematically screen this compound and its derivatives in combination with a panel of known antimicrobial or anticancer compounds to identify synergistic interactions. This requires high-throughput screening platforms and robust mathematical models, like the Loewe additivity or Bliss independence models, to quantify synergy.
Development of Robust In Vitro and In Vivo (Non-Human) Models for Efficacy Assessment
Translating promising in vitro activity into in vivo efficacy is a major hurdle in compound development. The establishment of robust and predictive preclinical models is essential for evaluating the potential of new pyrazinecarboxamide analogs.
For antimycobacterial screening, in vitro assays using virulent strains like M. tuberculosis H37Rv are the standard. nih.gov However, non-pathogenic model organisms like Mycobacterium smegmatis can also be used as a first-pass screening tool. nih.gov To assess activity against other targets, specific assays are required, such as the use of isolated spinach chloroplasts to measure the inhibition of the oxygen evolution rate as an indicator of PET inhibition. mdpi.com
For in vivo (non-human) assessment, murine infection models are widely used to evaluate the efficacy of antitubercular agents. nih.gov These models involve infecting mice with M. tuberculosis and subsequently assessing the reduction in bacterial load in organs like the spleen and lungs after treatment. nih.gov Beyond infectious disease, a variety of rodent models are available to test compounds in other therapeutic areas, including oncology, inflammation, and metabolic disorders. parazapharma.com The development of customized disease models tailored to the specific biological activity of a pyrazinecarboxamide analog is a critical step. A key challenge is ensuring that the chosen animal model accurately recapitulates the relevant aspects of the targeted condition.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via condensation of pyrazine-2-carboxylic acid derivatives with 4-chloroaniline using coupling agents like triphenylphosphite . Key parameters include solvent choice (e.g., DMF or ethanol), temperature control (60–80°C), and catalyst selection (e.g., palladium for cross-coupling reactions). Evidence from analogous pyrazine carboxamides shows yields improve with inert atmospheres (N₂/Ar) and stoichiometric optimization of reagents .
Q. How can solubility challenges be addressed in pharmacological assays for this compound?
- Methodological Answer : Co-solvent systems (e.g., PEG 400 + water) enhance solubility, as demonstrated for structurally similar N-(4-chlorophenyl)hydrazinecarbothioamides. Solubility increases with temperature (298–338 K) and co-solvent volume fraction, validated via shake-flask methods and UV-spectrophotometry . For polar solvents, aqueous alkali solutions (e.g., NaOH) may dissolve the compound, followed by neutralization to precipitate pure product .
Q. What spectroscopic and crystallographic techniques are critical for structural confirmation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is definitive for resolving bond lengths (mean C–C = 0.005 Å) and torsion angles, as shown for N-(4-chlorophenyl)piperazine derivatives . Complementary techniques include:
- ¹H/¹³C NMR : To confirm aromatic proton environments and carboxamide linkage.
- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N–H bend) validate functional groups .
Advanced Research Questions
Q. How do electronic and steric effects of the 4-chlorophenyl group influence reactivity in substitution reactions?
- Methodological Answer : The electron-withdrawing Cl substituent activates the phenyl ring for nucleophilic aromatic substitution (SNAr), particularly at meta/para positions. Computational studies (e.g., DFT) on analogous chlorophenyl carboxamides show reduced activation energy (~15–20 kJ/mol) for SNAr with amines or thiols. Steric hindrance from the pyrazine ring, however, may limit accessibility, requiring bulky base catalysts (e.g., DBU) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
- Methodological Answer : Discrepancies arise from assay variability (e.g., bacterial strain selection) or impurities. Mitigation strategies include:
- HPLC-PDA Purity Analysis : Ensure >98% purity to exclude confounding byproducts .
- Dose-Response Curves : Use standardized protocols (CLSI guidelines) to compare IC₅₀ values across studies. For inactive results, evaluate membrane permeability via logP calculations (e.g., ClogP = 3.2 for this compound suggests limited aqueous diffusion) .
Q. How can computational reaction path search methods optimize novel derivative synthesis?
- Methodological Answer : Quantum mechanical calculations (e.g., Gaussian09) predict transition states and intermediates for reactions like cyclization or halogen exchange. For example, ICReDD’s workflow integrates reaction path sampling with experimental feedback to narrow conditions (e.g., solvent, catalyst) for 6-substituted pyrazines, reducing trial-and-error cycles by ~40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
